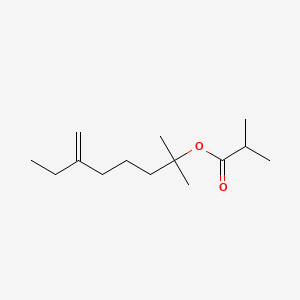
1,1-Dimethyl-5-methyleneheptyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-5-methyleneheptyl isobutyrate is an organic compound with the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol . This compound is known for its unique structural features, which include a dimethylated heptyl chain and a methylene group, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1,1-Dimethyl-5-methyleneheptyl isobutyrate typically involves esterification reactions. One common method is the reaction between 1,1-Dimethyl-5-methyleneheptanol and isobutyric acid in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1-Dimethyl-5-methyleneheptyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.
Scientific Research Applications
1,1-Dimethyl-5-methyleneheptyl isobutyrate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-5-methyleneheptyl isobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological pathways. The methylene group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1,1-Dimethyl-5-methyleneheptyl isobutyrate can be compared with similar compounds such as:
1,1-Dimethyl-5-methyleneheptanol: This compound is a precursor in the synthesis of the ester and shares similar structural features.
Isobutyric acid esters: These esters have similar reactivity and applications in the fragrance industry.
Methylene-substituted heptyl compounds: These compounds exhibit similar chemical behavior and are used in various chemical studies.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
1,1-Dimethyl-5-methyleneheptyl isobutyrate (CAS No. 96846-64-9) is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C14H26O2
- Molecular Weight : 226.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research on the biological activity of this compound indicates several potential applications and effects:
1. Antimicrobial Activity
Studies have shown that various esters, including those related to isobutyrate compounds, exhibit antimicrobial properties. For instance, similar compounds have been tested against a range of bacteria and fungi, demonstrating inhibitory effects that suggest potential use in pharmaceuticals or agricultural applications .
2. Insecticidal Properties
Research has indicated that certain alkyl esters can act as insecticides. The structural characteristics of this compound may contribute to its effectiveness in pest management strategies, particularly against agricultural pests .
3. Potential Hormonal Activity
Some studies suggest that compounds with similar structures may interact with hormonal pathways in plants and animals. This interaction could lead to growth modulation effects or other physiological changes .
The biological mechanisms through which this compound exerts its effects are not fully understood but may involve:
- Receptor Binding : The compound may bind to specific receptors involved in hormonal signaling pathways.
- Cell Membrane Interaction : Its lipophilic nature suggests it could integrate into cell membranes, affecting permeability and cellular signaling.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds which can provide insights into the potential effects of this compound:
Properties
CAS No. |
96846-64-9 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(2-methyl-6-methylideneoctan-2-yl) 2-methylpropanoate |
InChI |
InChI=1S/C14H26O2/c1-7-12(4)9-8-10-14(5,6)16-13(15)11(2)3/h11H,4,7-10H2,1-3,5-6H3 |
InChI Key |
TVEVQXMPYUHNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CCCC(C)(C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















